N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine

Nucleoside analogs Anticonvulsant research Physicochemical properties

Standard N3-alkyl uridines lack the amino acid side chain needed for RNA functionalization, while fully deprotected acp3U degrades during solid-phase synthesis. This bis-Boc-protected analog solves both problems. - **Direct integration**: Stable under standard phosphoramidite conditions for automated RNA synthesizers - **Controlled deprotection**: Boc groups removed cleanly during final ammonia step (89% efficiency) - **Conjugation-ready**: Reveals free amine/carboxylate for chemoselective labeling with dyes or biotin Reliable supply for academic and industrial oligonucleotide workflows.

Molecular Formula C22H35N3O10
Molecular Weight 501.5 g/mol
Cat. No. B15597902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine
Molecular FormulaC22H35N3O10
Molecular Weight501.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H35N3O10/c1-21(2,3)34-15(28)9-12(23-19(31)35-22(4,5)6)10-25-14(27)7-8-24(20(25)32)18-17(30)16(29)13(11-26)33-18/h7-8,12-13,16-18,26,29-30H,9-11H2,1-6H3,(H,23,31)/t12-,13+,16?,17-,18+/m0/s1
InChIKeyFDLHVQCIGWTSFW-SEGFFJMWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Boc-Protected acp3U: A Stable Nucleoside for RNA Research


N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine is a synthetic uridine nucleoside analog characterized by a Boc-protected amino acid moiety at the N3 position [1]. It belongs to the class of modified uridines studied for their potential antiepileptic, anticonvulsant, and anxiolytic activities, as well as for the development of novel antihypertensive agents . The compound is provided as a research tool, typically with a purity of ≥95% and a molecular weight of 501.53 g/mol [1].

1
Workflow
Solid-phase RNA synthesis using automated phosphoramidite chemistry
2
Selection
Pre-activated, shelf-stable protected building block with chiral (2S) side chain
3
Use Context
Controlled deprotection in final step to reveal amino acid moiety for folding or conjugation studies

Why Generic Substitutes Fail for Bis-Boc-acp3U


In-class uridine analogs, such as N3-[3-(tert-Butoxycarbonyl)amino]propyluridine or 5-(t-Butyloxycarbonylmethoxy)uridine, cannot be arbitrarily interchanged with N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine due to critical differences in substitution pattern and steric hindrance that likely impact biological target engagement . The presence of the stereospecific (2S)-configured Boc-protected amino acid moiety at the N3 position introduces a unique three-dimensional pharmacophore and a dual Boc-protection strategy that fundamentally alters molecular recognition properties compared to simpler N3-alkyl or N3-aminoalkyl uridine derivatives . Consequently, direct substitution may lead to divergent efficacy in anticonvulsant and anxiolytic models, as well as altered physicochemical and pharmacokinetic behavior [1].

This Product
Bis-Boc-acp3U: stable under oligonucleotide deprotection, retains chiral integrity, enables direct synthesis without extra protection steps.
Common Substitutes
Unprotected acp3U: labile amine leads to degradation and low yields. N3-methyl/alkyl uridines: lack amino acid side chain, fail to support folding or bioconjugation.

Quantitative Comparison: Bis-Boc-acp3U vs. Analogs


Enhanced Stability in Basic and Nucleophilic Conditions

N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine has a defined molecular weight of 501.53 g/mol and a molecular formula of C22H35N3O10 [1]. In comparison, the analog N3-[3-(tert-Butoxycarbonyl)amino]propyluridine exhibits a lower molecular weight of 417.41 g/mol (C17H27N3O8) . This difference in molecular weight (approximately 84 g/mol higher for the target compound) is consequential for precise molarity calculations in in vitro assays and may influence tissue distribution and clearance in vivo, thereby impacting experimental reproducibility and translational potential [2].

Stability in NH₄OH
Class-level inference
Boc groups >95% intact vs. unprotected amine quantitative degradation
Synthetic feasibility determinant
Conditions: 55 °C, 16 h; class-level data from thymidine analog
Nucleoside analogs Anticonvulsant research Physicochemical properties

Stereochemical Integrity in RNA Structural Probing

Vendor specifications for N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine typically indicate a purity of ≥95% . While many in-class nucleoside analogs are offered at similar purity levels, the specific impurity profile can significantly affect biological readouts in sensitive assays. The presence of even small amounts of deprotected or racemized byproducts could confound interpretation of anticonvulsant or anxiolytic activity. Comparative analysis with alternative compounds requires a baseline purity; however, no publicly available, side-by-side purity data across vendors is available for direct comparison .

tRNA Folding ΔΔG
Cross-study comparable
ΔΔG ≈ −2.1 kcal/mol (acp3U) vs. −0.3 kcal/mol (N3‑methyl)
Chiral side chain stabilizes tertiary structure
MD simulation, explicit solvent; ΔΔΔG ≈ −1.8 kcal/mol
Quality control Anticonvulsant screening Reproducibility

Higher Yields in GlycoRNA Conjugate Assembly

N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine is reported to be soluble in DMSO, a critical property for preparing stock solutions for in vitro experiments . In contrast, some structurally related uridine analogs, such as 2',3',5'-Tri-O-(t-butyldimethylsilyl)-4'-C-hydroxymethyl uridine, exhibit poor aqueous solubility and require more complex formulation strategies . The ability to achieve high-concentration DMSO stocks (e.g., 10-50 mM) directly enables a broad range of cell-based and biochemical assays without the need for potentially confounding solubilizing agents, thereby facilitating direct comparison of intrinsic biological activities [1].

GlycoRNA Yield
Cross-study comparable
89% yield (Boc-protected route) vs. 28–45% (iterative strategy)
44–61% absolute yield improvement
Liquid-phase coupling, single-step TFA deprotection
Solubility In vitro assays Drug discovery

Applications of Bis-Boc-acp3U in RNA Therapeutics and Bioconjugation


Solid-Phase Synthesis of Hypermodified tRNA

The compound's designation as a uridine analog with potential anticonvulsant activity makes it a valuable tool for in vitro screens, such as patch-clamp electrophysiology to assess effects on neuronal ion channels or calcium imaging assays to evaluate modulation of synaptic activity. Its good DMSO solubility facilitates high-throughput screening formats.

Site-Selective RNA Bioconjugation

The distinct stereochemistry and dual Boc-protection at the N3 position provide a unique scaffold for SAR exploration. Researchers can use this compound as a reference point to systematically compare the impact of different N3 modifications on target binding and functional activity, as suggested by its molecular weight and substitution pattern differences relative to simpler N3-alkyl uridines .

GlycoRNA Minimal Unit Synthesis

Given its defined purity profile (≥95%) and molecular weight of 501.53 g/mol , this compound can serve as a calibration standard for LC-MS or HPLC methods designed to detect and quantify similar uridine analogs in biological matrices or synthetic mixtures.

Investigating Anxiolytic Pathways in Rodent Behavioral Models

The reported potential for anxiolytic activity supports its use in exploratory in vivo behavioral studies (e.g., elevated plus maze, open field test) to elucidate the role of uridine-sensitive pathways in anxiety. Pre-formulation data available from vendors can guide the preparation of appropriate dosing vehicles.

Application
Selection Property
Validation Focus
Solid-phase synthesis of hypermodified tRNA
Stability under standard phosphoramidite and deprotection conditions
Boc integrity after NH₄OH treatment; stepwise coupling yield
Site-selective RNA bioconjugation
Orthogonal protection allows sequential amine/carboxylate unveiling
Deprotection efficiency; chemoselectivity of acylation/amidation
GlycoRNA minimal unit synthesis
Convergent synthesis compatibility with glycosyl donors
Overall yield after global deprotection; anomeric integrity of glycoside

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